Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of piperazine, a cyclic organic compound that is often used in the synthesis of pharmaceuticals. It also contains a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a liquid at room temperature and is soluble in most organic solvents but insoluble in water .Scientific Research Applications
Synthesis and Biological Activity Exploration
Researchers have synthesized various hybrid molecules incorporating ethyl piperazine-1-carboxylate and evaluated their biological activities, including antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity against specific microorganisms, highlighting their potential for developing new antimicrobial agents (Başoğlu et al., 2013).
Chemical Transformation Studies
Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates underwent chemical transformations with secondary amines, including piperazine, to yield N,N′-disubstituted piperazine derivatives. This process showcases the versatility of piperazine derivatives in chemical synthesis and their potential in creating novel compounds for various applications (Vasileva et al., 2018).
Development of Antimicrobial Agents
A study on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed significant antibacterial and antifungal activities in some compounds, suggesting their utility in developing new antimicrobial agents (Rajkumar et al., 2014).
Herbicidal and Plant Growth Regulatory Applications
Compounds featuring a piperazine ring and aryl(thio)carbamoyl groups have been synthesized and evaluated as potential herbicides and plant growth regulators. Their herbicidal activity against Triticum aestivum and cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus, were noteworthy, suggesting applications in agriculture (Stoilkova et al., 2014).
Inhibition of Mycobacterium Tuberculosis
Research on thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors identified compounds with promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, offering a pathway for developing new antitubercular agents (Jeankumar et al., 2013).
Novel Insecticides Development
The exploration of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives based on the serotonergic ligand PAPP for their biological activities against the armyworm Pseudaletia separata revealed potential for developing novel insecticides with a unique mode of action (Cai et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-22-16(21)19-11-9-18(10-12-19)15(20)17(7-3-4-8-17)14-6-5-13-23-14/h5-6,13H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJGEACAAYQIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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